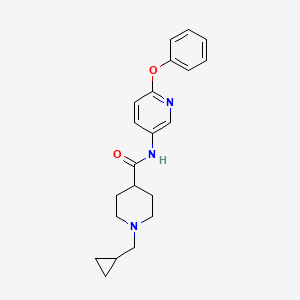
2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide is a chemical compound with potential therapeutic applications. It is a member of the family of piperidine-based compounds, which have been studied extensively for their pharmacological properties.
作用机制
The mechanism of action of 2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide is not fully understood. However, it is thought to act as a modulator of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to have an effect on the sigma-1 receptor, which is involved in pain perception and mood regulation. These mechanisms of action may underlie the therapeutic effects of this compound in various disorders.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to increase dopamine release in the prefrontal cortex, which may contribute to its potential therapeutic effects in schizophrenia. It has also been shown to have an effect on the serotonin 5-HT2A receptor, which is involved in mood regulation. Additionally, this compound has been shown to have an effect on pain perception, possibly through its interaction with the sigma-1 receptor.
实验室实验的优点和局限性
One advantage of using 2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to have activity in several neurological and psychiatric disorders, making it a promising candidate for further investigation. Additionally, the synthesis method for this compound is well-established and has been reported in the literature.
One limitation of using this compound in lab experiments is its complex mechanism of action. The precise targets and pathways through which this compound exerts its effects are not fully understood, which may complicate interpretation of experimental results. Additionally, the potential for off-target effects and unintended consequences of this compound must be carefully considered.
未来方向
There are several future directions for research on 2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide. One direction is to investigate its potential therapeutic applications in greater detail. This compound has shown promise in several disorders, including schizophrenia, depression, and chronic pain, and further investigation may lead to the development of novel treatments.
Another direction is to investigate the precise mechanisms of action of this compound. Identifying the targets and pathways through which this compound exerts its effects may provide insights into the underlying pathophysiology of the disorders it has been studied in.
Finally, further investigation is needed to fully understand the potential advantages and limitations of using this compound in lab experiments. Careful consideration of its mechanism of action, potential off-target effects, and unintended consequences is necessary to ensure that this compound is used appropriately and effectively in experimental settings.
合成方法
The synthesis of 2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide involves the reaction of 1-azepanamine with 1-methyl-4-piperidone, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification and isolation of the compound using chromatography techniques. This synthesis method has been reported in the literature and has been used in various research studies.
科学研究应用
2-(1-azepanyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)acetamide has been investigated for its potential therapeutic applications. It has been shown to have affinity for several receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor. These receptors are involved in various physiological processes, including neurotransmission, mood regulation, and pain perception. As such, this compound has been studied in the context of several neurological and psychiatric disorders, including schizophrenia, depression, and chronic pain.
属性
IUPAC Name |
2-(azepan-1-yl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N4O/c1-21-13-8-18(9-14-21)23-12-6-7-17(15-23)20-19(24)16-22-10-4-2-3-5-11-22/h17-18H,2-16H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWPGZQQAYONAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)CN3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-dimethoxyphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6011458.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6011463.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B6011474.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6011477.png)

![1-(3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6011492.png)
![N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6011496.png)
![N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6011503.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6011515.png)

![2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6011531.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6011533.png)

